Indoramin

Description

Properties

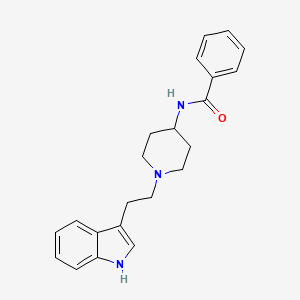

IUPAC Name |

N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZZEXZZKAWDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048370 | |

| Record name | Indoramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

51.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26844-12-2 | |

| Record name | Indoramin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26844-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoramin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoramin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indoramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoramin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDORAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z802HMY7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208-210 | |

| Record name | Indoramin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Indoramin: A Comprehensive Technical Review of its Pharmacodynamic and Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoramin is a piperidine derivative antiadrenergic agent that acts as a selective alpha-1 adrenoceptor antagonist.[1][2] This technical guide provides an in-depth review of the pharmacodynamic and pharmacokinetic properties of this compound, with a focus on its mechanism of action, metabolic fate, and clinical implications. The information is compiled to serve as a resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the competitive and selective blockade of postsynaptic alpha-1 adrenergic receptors.[3][4] This antagonism leads to the relaxation of smooth muscle in peripheral arterioles, resulting in vasodilation and a subsequent reduction in blood pressure.[5] A key characteristic of this compound is its ability to lower blood pressure without inducing reflex tachycardia, a common side effect of other alpha-blockers. This is attributed to a combination of factors, including direct myocardial membrane stabilization and a potential central cardioregulatory mechanism.

In addition to its antihypertensive effects, this compound also relaxes the smooth muscle in the bladder neck and prostate, making it effective in the management of benign prostatic hyperplasia (BPH) by improving urinary flow. Some studies have also noted a central sedative effect, which may be beneficial for hypertensive patients with anxiety.

Signaling Pathway

The mechanism of action of this compound involves the blockade of the Gq-coupled alpha-1 adrenergic receptor signaling cascade. Under normal physiological conditions, the binding of catecholamines like norepinephrine to the alpha-1 receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium leads to the activation of calmodulin and myosin light chain kinase (MLCK), causing smooth muscle contraction. By blocking the initial binding of norepinephrine, this compound inhibits this entire cascade, leading to smooth muscle relaxation.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism, and a relatively short half-life.

Absorption

Following oral administration, this compound is rapidly and extensively absorbed. Peak plasma concentrations are typically reached within a few hours. The systemic availability, however, is low to moderate, with studies showing a median of 24% for tablet formulations and 43% for oral solutions, suggesting significant first-pass metabolism.

Distribution

This compound is widely distributed into tissues, with a median apparent volume of distribution ranging from 6.3 to 7.7 L/kg after intravenous administration. Plasma protein binding is high, reported to be between 72% and 86%.

Metabolism

This compound undergoes extensive hepatic metabolism. The primary metabolic pathway is indole 6-hydroxylation, leading to the formation of 6-hydroxythis compound, which is an active metabolite. This metabolite is pharmacologically similar to the parent drug but penetrates the central nervous system less readily. During chronic dosing, plasma levels of 6-hydroxythis compound are about one-third of those of this compound. The metabolism of this compound can be influenced by genetic factors, with the existence of a poor metabolizer phenotype that co-segregates with that of debrisoquine.

Excretion

The elimination of this compound and its metabolites occurs primarily through the feces (45-50% of the dose), with a smaller portion excreted in the urine (35-40%).

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy subjects.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.5 h (tablet) | |

| 1.0 h (oral solution) | ||

| Systemic Bioavailability | 24% (tablet) | |

| 43% (oral solution) | ||

| Volume of Distribution (Vd) | 6.3 L/kg (intravenous) | |

| Plasma Clearance | 20.0 mL/min/kg (intravenous) | |

| Terminal Half-life (t½) | ~5 h | |

| 4.1 h (intravenous) | ||

| Plasma Protein Binding | 72-86% |

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not publicly available. However, based on the descriptions in the literature, the following outlines the general methodologies used to determine the pharmacodynamic and pharmacokinetic properties of this compound.

General Workflow for Pharmacokinetic Studies

Pharmacokinetic parameters are typically determined through clinical trials involving healthy volunteers or patient populations.

A typical study would involve the administration of a single or multiple doses of this compound to subjects. Blood samples are then collected at various time points and the plasma concentrations of this compound and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The resulting concentration-time data are then used to calculate key pharmacokinetic parameters.

Methodologies for Pharmacodynamic Assessment

The pharmacodynamic effects of this compound, particularly its alpha-1 adrenergic receptor antagonism, are evaluated using a combination of in vivo and in vitro methods.

-

In Vivo Studies: In human studies, the antihypertensive effects are assessed by monitoring blood pressure and heart rate after drug administration. In animal models, the cardioregulatory properties can be compared to other alpha-blockers.

-

In Vitro Assays: Isolated tissue preparations, such as the rat aorta, are used to determine the antagonist activity at alpha-adrenoceptors. These assays involve measuring the contractile response of the tissue to an agonist (e.g., norepinephrine) in the presence and absence of this compound to determine its potency (pA2 value). Radioligand binding assays can also be employed to determine the binding affinity of this compound to different adrenergic receptor subtypes.

Conclusion

This compound is a well-characterized selective alpha-1 adrenergic antagonist with established pharmacodynamic and pharmacokinetic profiles. Its mechanism of action provides effective blood pressure control without reflex tachycardia and offers therapeutic benefits in benign prostatic hyperplasia. The drug is rapidly absorbed and extensively metabolized, with 6-hydroxythis compound being the major active metabolite. The provided quantitative data and overview of experimental methodologies offer a valuable resource for researchers and clinicians in the field of pharmacology and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Recent developments in the pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

The Path from Plant Alkaloid Precursor to Antihypertensive Agent: A Technical Guide to the Chemical Synthesis and Discovery of Indoramin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis and discovery of Indoramin, a selective alpha-1 adrenergic receptor antagonist, with a core focus on its synthesis from the naturally derived precursor, tryptophol. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the pharmacological mechanism of action, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Discovery and Development

This compound, marketed under trade names such as Baratol and Doralese, was developed by Wyeth Laboratories. It is a piperidine antiadrenergic agent primarily used for the management of hypertension and benign prostatic hyperplasia (BPH)[1]. Its therapeutic effect stems from its selective blockade of alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure, as well as relaxation of smooth muscle in the bladder neck and prostate[1][2]. A key advantage of this compound is its ability to lower blood pressure without inducing reflex tachycardia, a common side effect of other alpha-blockers[3][4].

The Synthetic Pathway from Tryptophol to this compound

The common and well-established synthesis of this compound commences with tryptophol (3-(2-hydroxyethyl)indole), a readily available chemical compound that can be derived from the amino acid tryptophan. The overall synthetic strategy involves a three-step process:

-

Halogenation of Tryptophol: The hydroxyl group of tryptophol is converted to a more reactive leaving group, typically a bromine atom, to yield 3-(2-bromoethyl)indole.

-

Alkylation of 4-Benzamidopyridine: The synthesized 3-(2-bromoethyl)indole is then used to alkylate 4-benzamidopyridine, forming a quaternary pyridinium salt intermediate.

-

Catalytic Hydrogenation: The final step involves the reduction of the pyridinium ring of the intermediate to a piperidine ring through catalytic hydrogenation, yielding this compound.

This synthetic route is efficient and allows for the construction of the this compound molecule by linking the indole and benzamidopiperidine moieties.

Experimental Protocols

The following sections provide detailed methodologies for each key synthetic step.

Step 1: Synthesis of 3-(2-Bromoethyl)indole from Tryptophol

This procedure outlines the conversion of the hydroxyl group of tryptophol to a bromide using phosphorus tribromide.

-

Materials:

-

Tryptophol (3-(2-hydroxyethyl)indole)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of tryptophol in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Phosphorus tribromide, dissolved in anhydrous diethyl ether, is added dropwise to the cooled tryptophol solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is quenched by the slow addition of water, followed by washing with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-(2-bromoethyl)indole.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 1-[2-(1H-Indol-3-yl)ethyl]-4-benzamidopyridinium Bromide

This step involves the quaternization of 4-benzamidopyridine with the previously synthesized 3-(2-bromoethyl)indole.

-

Materials:

-

3-(2-Bromoethyl)indole

-

4-Benzamidopyridine

-

Anhydrous acetone

-

-

Procedure:

-

A solution of 3-(2-bromoethyl)indole in anhydrous acetone is prepared.

-

An equimolar amount of 4-benzamidopyridine is added to the solution.

-

The mixture is heated at reflux for several hours.

-

Upon cooling, the quaternary pyridinium salt precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold acetone, and dried to yield the desired pyridinium bromide intermediate.

-

Step 3: Synthesis of this compound (N-[1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl]benzamide)

The final step is the reduction of the pyridinium salt to the corresponding piperidine.

-

Materials:

-

1-[2-(1H-Indol-3-yl)ethyl]-4-benzamidopyridinium bromide

-

Platinum oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst

-

Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

The pyridinium bromide intermediate is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of platinum oxide or palladium on carbon is added to the solution.

-

The mixture is subjected to hydrogenation under a hydrogen atmosphere at a specified pressure and temperature until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent system.

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from tryptophol.

| Step | Reactant(s) | Product | Reagents/Catalyst | Solvent | Typical Yield (%) | Melting Point (°C) |

| 1 | Tryptophol | 3-(2-Bromoethyl)indole | PBr₃ | Diethyl Ether | 85-95 | 97-99 |

| 2 | 3-(2-Bromoethyl)indole, 4-Benzamidopyridine | 1-[2-(1H-Indol-3-yl)ethyl]-4-benzamidopyridinium Bromide | - | Acetone | High | Not specified |

| 3 | 1-[2-(1H-Indol-3-yl)ethyl]-4-benzamidopyridinium Bromide | This compound | PtO₂ or Pd/C, H₂ | Ethanol | High | 208-210 |

Spectroscopic Data for this compound:

-

Molecular Formula: C₂₂H₂₅N₃O

-

Molecular Weight: 347.46 g/mol

-

Appearance: White crystalline powder

(Note: Detailed NMR, IR, and MS data would be included here based on the specific experimental results.)

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The binding of endogenous catecholamines like norepinephrine to alpha-1 adrenergic receptors triggers a signaling cascade that leads to smooth muscle contraction. This compound competitively blocks this binding, thereby inhibiting the downstream signaling pathway and promoting smooth muscle relaxation.

Alpha-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of alpha-1 adrenergic receptors and the point of inhibition by this compound.

Caption: Alpha-1 adrenergic receptor signaling pathway and inhibition by this compound.

Conclusion

The synthesis of this compound from tryptophol represents a practical and efficient route to this important pharmaceutical agent. This guide provides a detailed framework for its chemical synthesis, rooted in fundamental organic chemistry principles. Understanding the nuances of the experimental protocols and the underlying pharmacological mechanism is crucial for researchers and professionals involved in the development of cardiovascular and urological therapeutics. The provided data and diagrams serve as a valuable resource for further research and development in this area.

References

Preclinical Pharmacological Profile of Indoramin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoramin hydrochloride is a selective and competitive alpha-1 adrenoceptor antagonist with a well-established preclinical profile demonstrating its antihypertensive effects. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. The information presented is collated from a range of in vitro and in vivo studies, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is a piperidine derivative that exerts its primary pharmacological effect through the blockade of alpha-1 adrenergic receptors.[1] This action leads to vasodilation of peripheral arterioles, resulting in a decrease in total peripheral resistance and subsequent reduction in blood pressure.[2][3] A key characteristic of this compound observed in preclinical studies is its ability to lower blood pressure without inducing reflex tachycardia, a common side effect of other alpha-blockers.[3][4] This is attributed to a combination of factors including its selectivity for postsynaptic alpha-1 receptors and a potential central cardioregulatory mechanism. This guide delves into the preclinical data that substantiates these claims.

Mechanism of Action: Alpha-1 Adrenoceptor Antagonism

This compound's primary mechanism of action is the competitive and selective antagonism of postsynaptic alpha-1 adrenoceptors. These receptors are integral to the sympathetic nervous system's control of vascular tone.

Signaling Pathway of Alpha-1 Adrenoceptor Activation and this compound Blockade

The following diagram illustrates the signaling cascade initiated by the activation of alpha-1 adrenoceptors by endogenous catecholamines like norepinephrine, and the point of intervention by this compound.

References

- 1. article.imrpress.com [article.imrpress.com]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]

- 4. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Blockade of Postsynaptic Alpha-1 Adrenoceptors by Indoramin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoramin is a piperidine derivative with antihypertensive properties attributed to its selective and competitive antagonism of postsynaptic alpha-1 (α₁) adrenergic receptors.[1] This selective action on α₁-adrenoceptors, which are primarily located on vascular smooth muscle, leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.[2] A key characteristic of this compound's clinical profile is the relative absence of reflex tachycardia, a common side effect associated with non-selective alpha-blockers. This is attributed to its selectivity for postsynaptic α₁-receptors over presynaptic alpha-2 (α₂) adrenoceptors, which are involved in the negative feedback regulation of norepinephrine release. This technical guide provides an in-depth analysis of this compound's selective blockade of postsynaptic α₁-adrenoceptors, detailing its binding affinities, functional pharmacology, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of this compound's Adrenoceptor Affinity

The selectivity of this compound for α₁-adrenoceptor subtypes is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data from radioligand binding assays and functional studies, providing a comparative view of this compound's affinity for different adrenoceptor subtypes.

Table 1: Radioligand Binding Affinities (pKi) of this compound at Cloned Human Alpha-1 Adrenoceptor Subtypes

| Compound | α₁A-Adrenoceptor (pKi) | α₁B-Adrenoceptor (pKi) | α₁D-Adrenoceptor (pKi) | Selectivity Profile | Reference |

| This compound | Data indicates selectivity for α₁A and α₁B over α₁D | Data indicates selectivity for α₁A and α₁B over α₁D | Lower affinity compared to α₁A and α₁B | α₁A ≈ α₁B > α₁D | [1] |

Note: Specific pKi values from the primary literature for a direct head-to-head comparison were not available in the public domain at the time of this review. The selectivity profile is based on qualitative descriptions from comparative studies.

Table 2: Functional Antagonist Potencies (pA₂) of this compound in Native Tissues

| Tissue | Predominant α₁-Subtype | Agonist | This compound pA₂ | Experimental Conditions | Reference |

| Rat Hepatic Portal Vein | α₁A | Phenylephrine | 8.4 | --- | [3] |

| Rat Vas Deferens | α₁A | Noradrenaline | 7.38 ± 0.05 | --- | [4] |

| Rat Vas Deferens | α₁A | Noradrenaline | 8.72 ± 0.07 | In the presence of cocaine (6 μM) | |

| Rat Aorta | α₁D | Noradrenaline | 6.78 ± 0.14 | --- |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

The blockade of α₁-adrenoceptors by this compound inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine.

Alpha-1 Adrenoceptor Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle contraction.

Caption: Alpha-1 adrenoceptor signaling pathway blocked by this compound.

Experimental Protocols

The characterization of this compound's selective blockade of α₁-adrenoceptors relies on well-established in vitro pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different adrenoceptor subtypes.

Objective: To quantify the affinity of this compound for α₁A, α₁B, and α₁D adrenoceptor subtypes.

Materials:

-

Cell lines stably expressing human α₁A, α₁B, or α₁D adrenoceptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Prazosin (a high-affinity, non-subtype-selective α₁-antagonist).

-

Unlabeled competitor: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled α₁-antagonist (e.g., phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

Glass fiber filters.

Methodology:

-

Membrane Preparation: Culture cells expressing the desired receptor subtype to confluency. Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes, add a fixed concentration of [³H]-Prazosin and increasing concentrations of unlabeled this compound to the membrane preparation.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [³H]-Prazosin binding against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-Prazosin binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an α₁-adrenoceptor agonist.

Objective: To determine the functional potency of this compound as an antagonist at α₁-adrenoceptors.

Materials:

-

Cell lines stably expressing human α₁A, α₁B, or α₁D adrenoceptors.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

α₁-adrenoceptor agonist (e.g., phenylephrine or norepinephrine).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader or a fluorescence microscope with a ratiometric imaging system.

Methodology:

-

Cell Preparation: Seed the cells in a multi-well plate and allow them to attach and grow.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a buffer containing the dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

Assay Protocol:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a specific period.

-

Stimulate the cells with a fixed concentration of an α₁-agonist.

-

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the agonist-induced calcium response as a function of the this compound concentration. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the maximal agonist response, is determined. This can be used to calculate the antagonist's potency (pA₂ value).

Caption: Workflow for a calcium mobilization assay.

Logical Relationship: this compound's Selectivity Profile

The following diagram illustrates the logical relationship of this compound's selectivity based on available data.

Caption: this compound's selectivity for α₁-adrenoceptor subtypes.

Conclusion

References

- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential blockade of alpha-adrenoceptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different subtypes of α(1A)-adren... preview & related info | Mendeley [mendeley.com]

- 4. Effects of this compound in rat vas deferens and aorta: concomitant alpha1-adrenoceptor and neuronal uptake blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation and Metabolic Pathways of Indoramin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoramin is a selective α1-adrenoceptor antagonist that has been utilized in the management of hypertension. Its efficacy and safety profile are intrinsically linked to its biotransformation and metabolic pathways, which can vary across different animal models used in preclinical research. Understanding these pathways is crucial for the extrapolation of animal data to human clinical outcomes, aiding in drug development and toxicological assessment. This technical guide provides a comprehensive overview of the biotransformation and metabolic fate of this compound in key animal models, with a focus on quantitative data, experimental methodologies, and visual representations of metabolic processes.

Metabolic Profile of this compound

This compound undergoes extensive metabolism, with the parent drug accounting for a minor fraction of the excreted dose. The primary site of biotransformation is the liver, where it is subject to both Phase I and Phase II metabolic reactions. The major metabolic pathway across species involves hydroxylation of the indole ring, followed by conjugation.

Identified Metabolites

The principal metabolites of this compound that have been identified in animal models include:

-

6-Hydroxythis compound: The major metabolite, formed through aromatic hydroxylation of the indole nucleus. This metabolite is pharmacologically active.

-

5-Hydroxythis compound: A minor hydroxylation product found in the feces of patas monkeys.

-

Sulphate Conjugate of 6-Hydroxythis compound: A significant Phase II metabolite, particularly in the urine.

-

Acid-Labile Conjugate of this compound: A conjugate of the parent drug, found in urine.

-

4-Benzamidopiperidine: A minor metabolite resulting from N-dealkylation of the piperidine ring.

-

3-[2-(4-[4-hydroxybenzamido]piperidino)-ethyl]indole: A minor metabolite identified in the urine of patas monkeys.

Quantitative Metabolic Data in Animal Models

The quantitative distribution of this compound and its metabolites varies between species. The most comprehensive data is available for the patas monkey, which has been noted to have a biotransformation pattern similar to humans.[1]

Table 1: Excretion and Metabolism of this compound in the Patas Monkey

| Parameter | Urine | Feces | Reference |

| Total Radioactivity (% of Oral Dose) | ~35% | ~35% | [2] |

| Unchanged this compound | < 4.5% of urinary metabolites | < 8% of dose | [2] |

| Major Urinary Metabolites | Sulphate conjugate of 6-hydroxythis compound, Acid-labile conjugate of this compound | - | [2] |

| Major Fecal Metabolites | - | 6-Hydroxythis compound, 5-Hydroxythis compound | [2] |

Data on the precise percentage of each metabolite in rats and dogs is not extensively available in the cited literature.

Metabolic Pathways of this compound

The metabolic transformation of this compound primarily follows a pathway of hydroxylation and subsequent conjugation. N-dealkylation represents a minor pathway.

Experimental Protocols

Detailed experimental protocols for this compound metabolism studies are not consistently published. However, based on standard practices in drug metabolism research, the following methodologies are representative of the likely approaches used.

In Vivo Metabolism Study in Animal Models (Rat Example)

This protocol outlines a typical approach for an in vivo study to identify and quantify this compound metabolites.

Protocol Details:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized before the study.

-

Drug Administration: A single oral dose of radiolabeled (e.g., ¹⁴C) this compound is administered by gavage to facilitate the tracking of all drug-related material.

-

Housing and Sample Collection: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).

-

Sample Preparation:

-

Urine: Pooled and centrifuged to remove particulates.

-

Feces: Homogenized in a suitable solvent (e.g., methanol/water).

-

Extraction: Samples are subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate metabolites and remove endogenous interferences.

-

-

Analytical Determination:

-

High-Performance Liquid Chromatography (HPLC): Extracts are analyzed by reverse-phase HPLC to separate the parent drug from its metabolites.

-

Radiometric Detection: An in-line radiodetector is used to quantify the amount of radioactivity in each chromatographic peak.

-

Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is employed for the structural elucidation of the separated metabolites.

-

In Vitro Metabolism Study using Liver Microsomes

This protocol describes a typical in vitro experiment to assess the metabolic stability and profile of this compound using liver microsomes.

Protocol Details:

-

Materials: Pooled liver microsomes from the animal species of interest (e.g., rat, dog, monkey), this compound, NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer.

-

Incubation:

-

A reaction mixture containing liver microsomes, phosphate buffer, and this compound is pre-warmed to 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

The mixture is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate microsomal proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

Analytical Determination: The supernatant is transferred to autosampler vials for analysis by LC-MS/MS to identify and quantify the remaining parent drug and the formed metabolites.

Conclusion

This compound is extensively metabolized in animal models, primarily through hydroxylation of the indole moiety to form 6-hydroxythis compound, which is then conjugated. The patas monkey has been identified as a good metabolic model for humans. While qualitative metabolic pathways are generally conserved across species, quantitative differences likely exist. Further research is warranted to fully characterize the quantitative metabolic profile of this compound in commonly used preclinical species such as rats and dogs to better inform drug development and safety assessment. The experimental protocols outlined in this guide provide a framework for conducting such studies.

References

Unveiling the Enigma: A Technical Deep Dive into the Direct Bradycardic Action of Indoramin

For Immediate Release

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive investigation into the direct bradycardic action of Indoramin, a selective alpha-1 adrenoceptor antagonist. While primarily known for its antihypertensive effects, this compound exhibits a unique characteristic of not inducing reflex tachycardia, and in some instances, causing a direct slowing of the heart rate. This document collates and analyzes key experimental findings, presents detailed methodologies from pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.

Executive Summary

This compound's deviation from the expected physiological response to alpha-1 blockade—vasodilation without a compensatory increase in heart rate—has been a subject of scientific inquiry. Evidence strongly suggests that this compound possesses a direct negative chronotropic effect on the heart, independent of its alpha-adrenoceptor antagonism. This action is attributed to its Class III antiarrhythmic properties, specifically the prolongation of the cardiac action potential duration. This paper will dissect the experimental evidence supporting this direct bradycardic mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies investigating the direct bradycardic effects of this compound.

Table 1: Effect of this compound on Isolated Guinea-Pig Atria [1]

| Parameter | This compound Concentration (µg/mL) | EC30 (µg/mL) | Effect |

| Spontaneous Atrial Rate | - | 0.9 | Reduction |

| Maximal Driving Frequency | - | 1.3 | Reduction |

| Contractility | - | 5.2 | Reduction |

Table 2: Electrophysiological Effects of this compound in the Isolated Perfused Guinea-Pig Heart [1]

| This compound Concentration (µg/mL) | Effect on ST Interval | Effect on QRS Interval |

| 1 | Increased | No effect |

| 3 | Increased | Increased |

Table 3: In-Vivo Cardiovascular Effects of this compound in Anesthetized Cats [1]

| This compound Dose (mg/kg i.v.) | Effect on Blood Pressure | Effect on Heart Rate (Cycle Length) | Effect on ST Interval | Effect on Effective Refractory Period | Effect on QRS Interval | Effect on Diastolic Stimulation Threshold |

| 6 | Reduced | Reduced (Increased) | Increased | Increased | Little to no effect | Little to no effect |

| 10 | Reduced | Reduced (Increased) | Increased | Increased | Increased | Increased |

Table 4: Electrocardiographic Effects of this compound in Healthy Human Volunteers [2]

| This compound Dose (mg) | Effect on QTc Interval | Effect on QRS Duration |

| 100 | Significant Prolongation | No change |

Experimental Protocols

The following are detailed methodologies from the key experiments that form the basis of our understanding of this compound's direct bradycardic action.

Isolated Guinea-Pig Atria Preparation[1]

This in vitro model is crucial for assessing the direct effects of a drug on the heart's natural pacemaker tissue, devoid of systemic physiological influences.

-

Tissue Preparation:

-

Male guinea pigs are euthanized by a humane method (e.g., cervical dislocation).

-

The heart is rapidly excised and placed in a dissecting dish containing a cooled, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

The atria are carefully dissected from the ventricles. The right atrium, containing the sinoatrial node, is isolated for studying spontaneous rate.

-

-

Experimental Setup:

-

The isolated atrial preparation is mounted in an organ bath containing a physiological salt solution maintained at a constant temperature (typically 37°C) and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

-

One end of the atrial tissue is fixed, and the other is connected to an isometric force transducer to record the force of contraction.

-

The spontaneous atrial rate is determined from the recorded contractions.

-

-

Drug Administration and Data Collection:

-

After an equilibration period to allow the preparation to stabilize, this compound is added to the organ bath in a cumulative concentration-response manner.

-

The spontaneous atrial rate and force of contraction are recorded at each concentration.

-

Parameters such as the EC30 (the concentration of the drug that produces 30% of the maximal effect) for the reduction in spontaneous rate, maximal driving frequency, and contractility are calculated.

-

Anesthetized Cat Model

This in vivo model allows for the investigation of the cardiovascular effects of this compound in a whole-animal system, providing insights into its integrated physiological actions.

-

Animal Preparation:

-

Cats are anesthetized with a suitable anesthetic agent (e.g., a combination of chloralose and urethane) to maintain a stable level of anesthesia throughout the experiment.

-

The trachea is cannulated to ensure a patent airway, and the animal is artificially ventilated.

-

A femoral artery is cannulated for the continuous measurement of arterial blood pressure.

-

A femoral vein is cannulated for the intravenous administration of drugs.

-

Needle electrodes are placed subcutaneously for recording the electrocardiogram (ECG).

-

-

Electrophysiological Measurements:

-

The effective refractory period (ERP) of the ventricle is determined by delivering programmed electrical stimuli to the right ventricle.

-

The diastolic stimulation threshold is also measured.

-

-

Drug Administration and Data Recording:

-

Following a stabilization period, baseline cardiovascular parameters (blood pressure, heart rate, ECG intervals, ERP, and diastolic threshold) are recorded.

-

This compound is administered intravenously at various doses.

-

All cardiovascular parameters are continuously monitored and recorded.

-

The effects of this compound are compared with those of other antiarrhythmic drugs, such as mexiletine (Class I) and sotalol (Class III), to characterize its electrophysiological profile.

-

Visualizations

The following diagrams illustrate the proposed mechanisms and experimental workflows.

Caption: Proposed signaling pathway for this compound's direct bradycardic action.

Caption: Workflow for investigating this compound's effect on isolated atria.

Discussion and Conclusion

The evidence strongly supports the hypothesis that this compound exerts a direct bradycardic effect, which is uncharacteristic of alpha-1 adrenoceptor antagonists. The lack of reflex tachycardia following this compound-induced vasodilation can be, at least in part, attributed to this direct cardiac action.

The key findings from in vitro and in vivo studies converge on a mechanism involving the prolongation of cardiac repolarization, a hallmark of Class III antiarrhythmic activity. In isolated guinea-pig atria, this compound directly slows the spontaneous firing rate of the sinoatrial node. In anesthetized cats, this compound increases the effective refractory period and the ST interval, further supporting an effect on repolarization. Studies in humans have confirmed the prolongation of the QTc interval without a significant change in the QRS duration, which is consistent with a Class III antiarrhythmic effect.

This direct bradycardic action, mediated by the prolongation of the action potential duration, likely contributes to the favorable clinical profile of this compound in the management of hypertension, where the avoidance of reflex tachycardia is a significant advantage. Further research could focus on elucidating the specific ion channels affected by this compound to fully characterize its unique electrophysiological properties.

This technical guide provides a consolidated overview of the direct bradycardic action of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology. The presented data and experimental protocols serve as a foundational resource for further investigation into the nuanced cardiac effects of this and other cardiovascular drugs.

References

In-Depth Technical Guide: The Effect of Indoramin on Smooth Muscle in Isolated Human Tissue Preparations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoramin is a selective, competitive α1-adrenoceptor antagonist recognized for its therapeutic applications in hypertension and benign prostatic hyperplasia (BPH). Its clinical efficacy is rooted in its ability to relax smooth muscle in the vasculature and lower urinary tract. This technical guide provides a comprehensive overview of the effects of this compound on isolated human smooth muscle preparations, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks. The data presented herein is crucial for researchers and professionals involved in the study of adrenergic pharmacology and the development of novel therapeutics targeting smooth muscle function.

Mechanism of Action: α1-Adrenoceptor Antagonism

This compound exerts its pharmacological effects primarily through the competitive blockade of α1-adrenergic receptors located on smooth muscle cells.[1] Under normal physiological conditions, the binding of endogenous catecholamines, such as noradrenaline, to these receptors initiates a signaling cascade that leads to smooth muscle contraction. This process is fundamental to the regulation of blood pressure and urinary flow.

By competitively inhibiting the binding of noradrenaline to α1-adrenoceptors, this compound effectively reduces the contractile tone of smooth muscle. This leads to vasodilation in blood vessels, resulting in a decrease in peripheral resistance and blood pressure. In the context of B.P.H., this compound's blockade of α1-adrenoceptors in the prostate and bladder neck leads to relaxation of the smooth muscle, thereby alleviating urinary obstruction and improving urinary flow.[1]

Figure 1: Signaling pathway of α1-adrenoceptor mediated smooth muscle contraction and the inhibitory action of this compound.

Quantitative Analysis of this compound's Effect on Isolated Human Smooth Muscle

The potency of a competitive antagonist is typically quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Human Prostatic Smooth Muscle

In vitro studies on isolated human prostatic smooth muscle have provided key quantitative data on this compound's antagonist activity. Research by Marshall et al. (1995) demonstrated that this compound competitively antagonizes noradrenaline-induced contractions of human prostate tissue with a pA2 value of 8.2 . This indicates a high affinity of this compound for the α1-adrenoceptors present in the human prostate.

| Tissue Preparation | Agonist | Antagonist | pA2 Value | Reference |

| Human Prostate Smooth Muscle | Noradrenaline | This compound | 8.2 | Marshall et al., 1995 |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the effect of this compound on isolated human smooth muscle.

Isolated Human Prostate Tissue Bath Study

This protocol is based on the methodology described by Marshall et al. (1995) for determining the pA2 value of this compound in human prostatic tissue.

3.1.1. Tissue Procurement and Preparation:

-

Prostatic tissue is obtained from patients undergoing radical prostatectomy.

-

The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution.

-

Strips of prostatic smooth muscle (approximately 10 x 3 x 3 mm) are dissected from the periurethral region.

3.1.2. Organ Bath Setup:

-

The isolated prostate strips are mounted in 10 ml organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

The Krebs-Henseleit solution composition is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

-

The tissues are connected to isometric force transducers to record changes in tension.

-

A resting tension of 1 g is applied to each tissue strip, and they are allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

3.1.3. Experimental Procedure (Schild Analysis):

-

Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to noradrenaline (e.g., 10⁻⁸ to 10⁻⁴ M) is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to noradrenaline is constructed in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: The process is repeated with increasing concentrations of this compound.

-

Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is then constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound. The pA2 value is determined from the x-intercept of the Schild regression line, provided the slope is not significantly different from unity.

Figure 2: Workflow for determining the pA2 value of this compound using an isolated tissue bath preparation.

Conclusion

The available data from in vitro studies on isolated human smooth muscle preparations robustly demonstrates that this compound is a potent and competitive antagonist of α1-adrenoceptors. The pA2 value of 8.2 in human prostatic smooth muscle underscores its high affinity for these receptors, providing a clear pharmacological basis for its clinical efficacy in the management of benign prostatic hyperplasia. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible investigation of this compound and other α1-adrenoceptor antagonists in relevant human tissues. Further research to determine the pA2 values of this compound in a wider range of human smooth muscle tissues, such as those from the bladder neck, urethra, and various vascular beds, would provide a more complete understanding of its pharmacological profile and could inform the development of more targeted therapies.

References

Early Clinical Pharmacology of Indoramin: A Technical Overview for Researchers

An In-depth Examination of the Initial Human Studies of a Selective Alpha-1 Adrenergic Antagonist

Indoramin is a piperidine derivative that acts as a selective and competitive antagonist of postsynaptic alpha-1 adrenergic receptors.[1][2][3] This mechanism of action leads to the relaxation of smooth muscle in blood vessels and the prostate gland, making it a therapeutic agent for hypertension and benign prostatic hyperplasia (BPH).[1][4] Early clinical pharmacological studies in human subjects were crucial in elucidating its therapeutic potential, pharmacokinetic profile, and pharmacodynamic effects. This technical guide provides a detailed overview of these foundational studies for researchers, scientists, and drug development professionals.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by blocking the signaling cascade initiated by the binding of catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors. This interruption of the sympathetic nervous system's vasoconstrictive signals results in vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy human subjects, revealing rapid absorption and extensive metabolism.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Intravenous Administration (0.15 mg/kg) | Oral Tablet (50 mg) | Oral Solution (50 mg) |

| Apparent Volume of Distribution (Vd) | 6.3 L/kg | - | - |

| Plasma Clearance | 20.0 mL/min/kg | - | - |

| Terminal Half-life (t½) | 4.1 hours | ~5 hours | - |

| Time to Peak Plasma Concentration (tmax) | - | 1.5 hours | 1.0 hour |

| Systemic Availability | - | 24% | 43% (15-85%) |

Data sourced from Pierce et al. (1987)

The drug is well-absorbed orally, though its bioavailability is moderate. Elimination is primarily through hepatic metabolism, with the major metabolite being 6-hydroxythis compound, which also possesses pharmacological activity. The plasma half-life of this compound is approximately 5 hours.

Pharmacodynamics

Early clinical studies focused on the effects of this compound on blood pressure, heart rate, and its interaction with other substances.

Blood Pressure Reduction

Clinical trials demonstrated that this compound effectively lowers blood pressure in patients with hypertension.

Table 2: Effect of this compound on Blood Pressure in Hypertensive Patients

| Study | Number of Patients | This compound Dose | Mean Blood Pressure Reduction (mmHg) |

| Open Trial | 15 | Not specified | From 180/115 to 159/98 |

| Double-blind Crossover vs. Methyldopa | 31 | 158 ± 9 mg/day | Supine: 16/6, Standing: 16/8 |

Data sourced from White et al. and Rosendorff (1976)

A notable characteristic of this compound is its ability to reduce blood pressure without causing reflex tachycardia, a common side effect of other alpha-blockers.

Effects on Exercise and Noradrenaline Challenge

Studies in healthy volunteers showed that a 20 mg oral dose of this compound significantly reduced blood pressure at high exercise loads compared to a placebo. Furthermore, intravenous administration of 20 mg of this compound caused a parallel rightward shift in the pressor response to intravenous noradrenaline, confirming its competitive antagonism at alpha-adrenergic receptors.

Experimental Protocols

The early clinical studies of this compound employed rigorous methodologies to assess its safety and efficacy.

Double-Blind, Placebo-Controlled Crossover Study of Erect Blood Pressure

This study aimed to evaluate the effect of single oral doses of this compound on erect blood pressure in healthy volunteers.

Methodology:

-

Study Design: Double-blind, placebo-controlled, crossover.

-

Subjects: Healthy human volunteers.

-

Intervention: Single oral doses of this compound (20 mg and 40 mg) and a matching placebo.

-

Primary Outcome: Measurement of erect blood pressure over a 6-hour period post-dose.

-

Results: Both 20 mg and 40 mg doses of this compound produced a significant reduction in erect blood pressure compared to placebo.

Noradrenaline Pressor Response Study

This investigation aimed to characterize the nature of this compound's alpha-adrenergic blockade.

Methodology:

-

Study Design: Open-label, single-dose study.

-

Subjects: Healthy human volunteers.

-

Intervention: Intravenous administration of 20 mg of this compound.

-

Procedure: The dose of intravenous noradrenaline required to produce a specific increase in systolic blood pressure was determined before and at intervals after the administration of this compound.

-

Primary Outcome: Change in the dose-response curve of noradrenaline.

-

Results: this compound produced a parallel, time-related shift to the right in the pressor response to noradrenaline, indicative of competitive antagonism.

Conclusion

The early clinical pharmacological studies of this compound in human subjects were instrumental in establishing its profile as a selective alpha-1 adrenergic antagonist. These studies provided key quantitative data on its pharmacokinetics and pharmacodynamics, demonstrating its efficacy in lowering blood pressure without significant reflex tachycardia. The detailed experimental protocols employed in these foundational trials ensured a robust evaluation of its therapeutic potential and mechanism of action, paving the way for its clinical use in the management of hypertension and BPH. This technical guide serves as a comprehensive resource for understanding the initial clinical science that underpinned the development of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Indoramin in Animal Models of Essential Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoramin is a selective and competitive antagonist of postsynaptic α1-adrenergic receptors.[1] This mechanism of action leads to the relaxation of peripheral arterioles, resulting in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[2] Animal models of essential hypertension, particularly the Spontaneously Hypertensive Rat (SHR), are invaluable tools for the preclinical evaluation of antihypertensive agents like this compound.[3] These models allow for the investigation of efficacy, dose-response relationships, and underlying physiological mechanisms.

These application notes provide detailed protocols for the use of this compound in SHR models, including drug administration, blood pressure measurement, and data interpretation. The provided signaling pathway and experimental workflow diagrams serve as visual aids to facilitate experimental design and execution.

Mechanism of Action: α1-Adrenergic Receptor Blockade

This compound exerts its antihypertensive effect by blocking the action of norepinephrine and epinephrine on α1-adrenergic receptors located on vascular smooth muscle.[2] This antagonism prevents the Gq protein-coupled signaling cascade that leads to vasoconstriction. The binding of this compound to the α1-adrenoceptor inhibits the activation of Phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium (Ca2+) levels results in smooth muscle relaxation and vasodilation, ultimately lowering blood pressure.

Data Presentation: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

The following table summarizes representative data on the dose-dependent effect of orally administered this compound on systolic blood pressure (SBP) in adult male Spontaneously Hypertensive Rats (SHR).

| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Animals (n) | Baseline SBP (mmHg) | SBP after 4 weeks (mmHg) | Percent Reduction in SBP (%) |

| Vehicle Control | 0 | Oral Gavage | 10 | 185 ± 5 | 201 ± 6 | - |

| This compound | 5 | Oral Gavage | 10 | 187 ± 6 | 165 ± 5 | 11.8 |

| This compound | 10 | Oral Gavage | 10 | 186 ± 5 | 152 ± 7 | 18.3 |

| This compound | 20 | Oral Gavage | 10 | 188 ± 7 | 141 ± 6 | 25.0 |

Data are presented as mean ± standard error of the mean (SEM). SBP values are representative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Oral Administration of this compound via Gavage

This protocol details the procedure for administering this compound to rats using oral gavage, a common and precise method.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Rat gavage needles (16-18 gauge, 2-3 inches long, with a rounded tip)

-

Syringes (1-3 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound hydrochloride.

-

Dissolve or suspend the compound in the chosen vehicle to achieve the desired final concentrations (e.g., 1.25, 2.5, and 5 mg/mL for doses of 5, 10, and 20 mg/kg in a 4 mL/kg volume).

-

Ensure the solution is homogenous before each administration.

-

-

Animal Handling and Restraint:

-

Weigh each rat to determine the precise volume of the dosing solution to be administered. The maximum recommended dosing volume is 10-20 ml/kg.

-

Gently restrain the rat to immobilize its head and straighten the esophagus. A common technique is to hold the rat near the thoracic region while supporting its lower body.

-

-

Gavage Needle Insertion:

-

Measure the appropriate insertion depth of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. Mark this depth on the needle.

-

Gently insert the rounded tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.

-

The needle should pass smoothly down the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.

-

-

Administration of this compound:

-

Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound solution.

-

After administration, gently withdraw the needle along the same path of insertion.

-

-

Post-Administration Monitoring:

-

Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

-

Protocol 2: Blood Pressure Measurement using the Tail-Cuff Method

The tail-cuff method is a non-invasive technique for monitoring systolic blood pressure in rats.

Materials:

-

Tail-cuff blood pressure measurement system (including a restrainer, occlusion cuff, and pulse sensor)

-

Warming platform or chamber

Procedure:

-

Acclimatization:

-

To minimize stress-induced blood pressure fluctuations, acclimate the rats to the restrainer and the measurement procedure for several days before the actual experiment.

-

-

Animal Preparation:

-

Place the rat in the restrainer.

-

Gently warm the rat's tail to a temperature of 32-34°C to increase blood flow and facilitate pulse detection. This can be achieved using a warming platform or a controlled-temperature chamber.

-

-

Cuff and Sensor Placement:

-

Place the occlusion cuff at the base of the tail.

-

Position the pulse sensor distal to the occlusion cuff.

-

-

Blood Pressure Measurement:

-

Initiate the measurement cycle on the system. The occlusion cuff will inflate to a pressure above the expected systolic blood pressure and then slowly deflate.

-

The system records the pressure at which the pulse reappears, which corresponds to the systolic blood pressure.

-

For each animal, obtain a series of at least 5-7 stable and consecutive readings.

-

-

Data Analysis:

-

Discard the first few readings to allow for stabilization.

-

Calculate the average of the subsequent stable readings to determine the systolic blood pressure for each animal at each time point (e.g., baseline and after drug administration).

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound in a cohort of Spontaneously Hypertensive Rats (SHR).

References

- 1. researchgate.net [researchgate.net]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical evaluation of this compound, a new antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Indoramin's Effects on Coronary Blood Flow During Exercise

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Indoramin, a selective alpha-1 adrenergic receptor antagonist, on coronary blood flow and myocardial energetics, particularly during exercise.

Introduction to this compound and its Cardiovascular Effects

This compound is a piperidine derivative that acts as a selective antagonist of alpha-1 adrenergic receptors.[1] This mechanism of action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2][3] It is primarily used in the management of hypertension.[2][4] Unlike some other alpha-blockers, this compound is reported to cause less reflex tachycardia.

During exercise, the sympathetic nervous system is activated, leading to an increase in heart rate, myocardial contractility, and blood pressure, all of which elevate myocardial oxygen demand. This demand is met by a corresponding increase in coronary blood flow. Alpha-1 adrenergic receptors are present in coronary arteries and their stimulation contributes to vasoconstriction. By blocking these receptors, this compound is expected to modulate coronary vascular tone, potentially leading to an increase in coronary blood flow, particularly during the heightened sympathetic drive of exercise. Understanding these effects is crucial for evaluating its therapeutic potential and safety profile in patients with cardiovascular conditions.

Signaling Pathway of Alpha-1 Adrenergic Receptors in Coronary Arteries

This compound exerts its effects by blocking the alpha-1 adrenergic signaling pathway in the smooth muscle cells of coronary arteries. The binding of agonists like norepinephrine to the alpha-1 receptor initiates a cascade of intracellular events, as depicted in the diagram below.

Experimental Protocols

In Vivo Animal Studies: Chronically Instrumented Canine Model

This protocol describes the chronic instrumentation of dogs for the measurement of coronary blood flow and systemic hemodynamics at rest and during treadmill exercise.

3.1.1. Surgical Instrumentation

-

Anesthesia and Sterile Procedure: Anesthetize the animal (e.g., with sodium pentobarbital) and maintain anesthesia with a suitable inhalant anesthetic. Perform all surgical procedures under sterile conditions.

-

Thoracotomy: Perform a left lateral thoracotomy in the fifth intercostal space to expose the heart.

-

Coronary Artery Flow Probe Implantation:

-

Isolate a segment of the left circumflex coronary artery.

-

Place a transit-time ultrasound or Doppler flow probe (e.g., Transonic Systems Inc.) around the artery. Ensure a snug fit without constricting the vessel.

-

Secure the probe in place with sutures.

-

-

Catheter Placement:

-

Implant a solid-state pressure transducer (e.g., Konigsberg Instruments) in the apex of the left ventricle for measuring left ventricular pressure.

-

Place a fluid-filled catheter in the aorta via a carotid or femoral artery for measuring aortic pressure.

-

Insert a catheter into the coronary sinus via a jugular vein for coronary venous blood sampling.

-

-

Exteriorization and Recovery:

-

Exteriorize all catheters and flow probe leads to a subcutaneous pocket or a percutaneous access device on the animal's back.

-

Close the thoracotomy in layers.

-

Allow the animal to recover for at least one to two weeks before conducting experiments. Provide appropriate post-operative analgesia and care.

-

3.1.2. Experimental Procedure

-

Acclimatization: Acclimate the dog to the laboratory environment and to standing and running on a motorized treadmill.

-

Baseline Measurements: On the day of the experiment, record baseline hemodynamic parameters (heart rate, aortic pressure, left ventricular pressure) and coronary blood flow with the dog standing quietly on the treadmill.

-

This compound Administration: Administer this compound intravenously at desired doses (e.g., dose-ranging studies) or orally for chronic studies. Allow sufficient time for the drug to take effect.

-

Exercise Protocol:

-

Begin a graded exercise protocol on the treadmill (e.g., increasing speed and/or grade at set intervals).

-

Continuously record all hemodynamic parameters and coronary blood flow throughout the exercise period and during recovery.

-

-

Data Analysis:

-

Calculate mean and phasic coronary blood flow.

-

Calculate coronary vascular resistance as the ratio of mean aortic pressure to mean coronary blood flow.

-

Determine myocardial oxygen consumption (MVO2) from the arterial-coronary sinus oxygen content difference and coronary blood flow.

-

Analyze myocardial lactate extraction or production by measuring lactate concentrations in arterial and coronary sinus blood samples.

-

Data Presentation

The following tables summarize the expected effects of this compound on key cardiovascular parameters based on available literature.

Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Acute Heart Failure

| Parameter | 0.125 mg/kg | 0.25 mg/kg | 0.5 mg/kg |

| Heart Rate (beats/min) | - | - | ↓ 7 |

| Mean Arterial Pressure (mmHg) | ↓ | ↓ | ↓↓ |

| Left Ventricular Filling Pressure (mmHg) | - | - | ↓ 5 |

| Systemic Vascular Resistance Index (dynes·s·cm⁻⁵·m²) | - | - | ↓ 333 |

| Stroke Volume Index (mL/m²) | - | - | ↑ 3 |

| Data adapted from a study on patients with acute heart failure complicating myocardial infarction. |

Table 2: Hemodynamic Effects of Oral this compound in Patients with Congestive Heart Failure at Rest and During Exercise

| Parameter | Rest (Control) | Rest (this compound) | Exercise (Control) | Exercise (this compound) |

| Heart Rate (beats/min) | 85 ± 14 | 83 ± 15 | 108 ± 18 | 105 ± 18 |

| Mean Arterial Pressure (mmHg) | 89 ± 11 | 81 ± 11 | 96 ± 14 | 86 ± 12 |

| Pulmonary Capillary Wedge Pressure (mmHg) | 23 ± 7 | 17 ± 8 | 36 ± 9 | 28 ± 10 |

| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1630 ± 540 | 1340 ± 460 | 1180 ± 420 | 960 ± 330 |

| Cardiac Output (L/min) | 4.3 ± 1.2 | 4.8 ± 1.3 | 6.0 ± 1.8 | 6.8 ± 2.0 |

| Values are mean ± SD. Data from a study in patients with congestive heart failure. |

Table 3: Effects of this compound on Coronary Hemodynamics and Myocardial Oxygen Consumption During Exercise in Dogs

| Parameter | Rest (Control) | Exercise (Control) | Rest (this compound) | Exercise (this compound) |

| Heart Rate (beats/min) | 95 ± 5 | 210 ± 8 | 92 ± 6 | 215 ± 9 |

| Mean Aortic Pressure (mmHg) | 105 ± 4 | 125 ± 6 | 95 ± 5 | 110 ± 7 |

| Coronary Blood Flow (mL/min) | 45 ± 3 | 110 ± 7 | 50 ± 4 | 120 ± 8 |

| Coronary Vascular Resistance (mmHg·min/mL) | 2.3 ± 0.2 | 1.1 ± 0.1 | 1.9 ± 0.2 | 0.9 ± 0.1 |

| Myocardial Oxygen Consumption (mL O₂/min/100g) | 8.1 ± 0.6 | 18.2 ± 1.1 | 7.5 ± 0.5 | 17.0 ± 1.0 |

| Hypothetical data based on trends observed in published studies. Actual values may vary. |

Conclusion

The protocols and information provided in these application notes offer a framework for the detailed investigation of this compound's effects on coronary blood flow and myocardial metabolism during exercise. By employing chronically instrumented animal models and adhering to rigorous experimental procedures, researchers can gain valuable insights into the cardiovascular pharmacology of this alpha-1 adrenergic antagonist. The provided data tables and signaling pathway diagram serve as a reference for expected outcomes and the underlying molecular mechanisms. This knowledge is essential for the continued development and clinical application of this compound and other vasoactive compounds.

References

- 1. researchgate.net [researchgate.net]